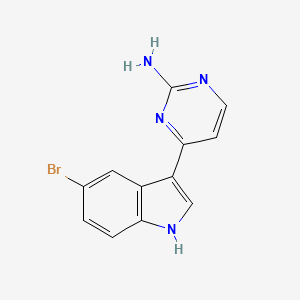

4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine

CAS No.: 213473-00-8

Cat. No.: VC1859798

Molecular Formula: C12H9BrN4

Molecular Weight: 289.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 213473-00-8 |

|---|---|

| Molecular Formula | C12H9BrN4 |

| Molecular Weight | 289.13 g/mol |

| IUPAC Name | 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine |

| Standard InChI | InChI=1S/C12H9BrN4/c13-7-1-2-10-8(5-7)9(6-16-10)11-3-4-15-12(14)17-11/h1-6,16H,(H2,14,15,17) |

| Standard InChI Key | PKQJCYXKRNGUKQ-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Br)C(=CN2)C3=NC(=NC=C3)N |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=CN2)C3=NC(=NC=C3)N |

Introduction

Chemical Identity and Properties

4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine is characterized by a bromine-substituted indole core linked to an amino-pyrimidine moiety. The primary chemical and physical properties of this compound are summarized in Table 1.

Table 1: Chemical Identity and Physical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 213473-00-8 |

| Molecular Formula | C₁₂H₉BrN₄ |

| Molecular Weight | 289.13 g/mol |

| IUPAC Name | 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine |

| Synonyms | 2-Pyrimidinamine, 4-(5-bromo-1H-indol-3-yl)-; 4-(5-Bromo-1H-indol-3-yl)-2-pyrimidinamine; Meridianin C |

| PubChem Compound ID | 10017019 |

The compound features a bromine atom at the 5-position of the indole ring, which is connected via the 3-position to a pyrimidine ring bearing an amino group at the 2-position. This structural arrangement contributes to its potential biochemical activities, as both indole and pyrimidine moieties are prevalent in numerous bioactive compounds and pharmaceutical agents.

Structural Characterization

Molecular Structure

The molecular structure of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine consists of a 5-bromo-indole scaffold connected to a 2-amino-pyrimidine unit through a C-C bond between the 3-position of the indole and the 4-position of the pyrimidine. This spatial arrangement creates a molecule with multiple sites for potential hydrogen bonding and molecular interactions, which may contribute to its biological activity profile.

Chemical Identifiers

For unambiguous identification in chemical databases and literature, several standardized chemical identifiers are used, as presented in Table 2.

Table 2: Chemical Identifiers

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C12H9BrN4/c13-7-1-2-10-8(5-7)9(6-16-10)11-3-4-15-12(14)17-11/h1-6,16H,(H2,14,15,17) |

| Standard InChIKey | PKQJCYXKRNGUKQ-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Br)C(=CN2)C3=NC(=NC=C3)N |

These chemical identifiers provide unique representations of the compound's structure, enabling precise referencing in scientific databases and literature searches .

Biological Activities and Applications

Research Applications

The primary application of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine appears to be in research contexts, particularly as a chemical tool for investigating biological systems and developing novel pharmaceutical leads. The compound is typically labeled for research use only, with specific restrictions against human or veterinary applications in its current development state .

The structural features of this compound make it a potentially valuable scaffold for medicinal chemistry research, particularly in the development of kinase inhibitors and other enzyme-targeting therapeutics.

| Hazard Category | GHS Code | Description |

|---|---|---|

| Acute Toxicity (Oral) | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | H335 | May cause respiratory irritation |

| Signal Word | Warning |

These hazard classifications highlight the need for appropriate safety measures when handling this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume